molecular formula C21H20N4O5S2 B2466508 Ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 392293-19-5

Ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B2466508
CAS RN: 392293-19-5
M. Wt: 472.53
InChI Key: UKGVGKQXNWRRCU-UHFFFAOYSA-N
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Description

“Ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate” is a chemical compound with the linear formula C17H17NO4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C17H17NO4 . The molecular weight is 299.329 .

Scientific Research Applications

Antibacterial Applications

This compound has shown significant potential as an antibacterial agent. Its structure allows it to interact with bacterial enzymes and proteins, inhibiting their function and thus preventing bacterial growth. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a versatile candidate for developing new antibiotics .

Antifungal Applications

In addition to its antibacterial properties, this compound has been evaluated for its antifungal activity. It has shown promising results against various fungal strains, including Candida species. The compound’s ability to disrupt fungal cell membranes and interfere with essential fungal enzymes makes it a potential antifungal agent .

Anti-inflammatory Applications

The compound’s structure suggests it could be effective in reducing inflammation. By inhibiting specific enzymes and pathways involved in the inflammatory response, it can potentially be used to treat inflammatory diseases. Research has indicated its ability to reduce markers of inflammation in cellular models .

Enzyme Inhibition Studies

The compound’s ability to inhibit various enzymes has been a focal point of research. By targeting specific enzymes, it can modulate biochemical pathways, making it useful in studying enzyme functions and developing enzyme inhibitors for therapeutic purposes.

These applications highlight the diverse potential of ethyl 4-(2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate in scientific research and drug development.

BMC Chemistry Journal of Chemical Crystallography Iranian Journal of Pharmaceutical Research : BMC Chemistry : Journal of Chemical Crystallography : Iranian Journal of Pharmaceutical Research : BMC Chemistry : Journal of Chemical Crystallography

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-3-30-19(28)14-4-8-15(9-5-14)22-17(26)12-31-21-25-24-20(32-21)23-18(27)13-6-10-16(29-2)11-7-13/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGVGKQXNWRRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

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